N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,3-diphenylpropanamide
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Overview
Description
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,3-diphenylpropanamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyridazine ring substituted with a 4-fluorophenyl group, linked via an ether bond to an ethyl chain, which is further connected to a diphenylpropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,3-diphenylpropanamide typically involves multiple steps:
Formation of the Pyridazine Ring:
Ether Bond Formation: The pyridazine derivative is then reacted with an ethylene oxide or a similar reagent to form the ether linkage.
Amide Formation: The final step involves the reaction of the intermediate with 3,3-diphenylpropanoic acid or its derivatives under amide coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of amines
Substitution: Formation of substituted pyridazine derivatives
Scientific Research Applications
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,3-diphenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a potential intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide
- N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,3-diphenylpropanamide is unique due to its specific structural features, such as the combination of a pyridazine ring with a 4-fluorophenyl group and a diphenylpropanamide moiety
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c28-23-13-11-22(12-14-23)25-15-16-27(31-30-25)33-18-17-29-26(32)19-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16,24H,17-19H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXCHYDIBRLABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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